molecular formula C13H10BrClO4 B454894 Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate CAS No. 438219-42-2

Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate

Cat. No.: B454894
CAS No.: 438219-42-2
M. Wt: 345.57g/mol
InChI Key: RDAHUWQQBAUTDL-UHFFFAOYSA-N
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Description

Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate is a useful research compound. Its molecular formula is C13H10BrClO4 and its molecular weight is 345.57g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate is a synthetic compound belonging to the class of furan derivatives. Its unique structure, characterized by a furan ring with a carboxylate group, a bromine atom, and a chlorophenoxy substituent, suggests potential biological activities that warrant detailed investigation. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H10BrClO4
  • Molecular Weight : 345.57 g/mol
  • CAS Number : 438219-42-2

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring : The furan ring can be synthesized using the Paal-Knorr synthesis method from 1,4-dicarbonyl compounds.
  • Introduction of the Carboxylate Group : The carboxylate group is introduced through esterification reactions involving methanol and a carboxylic acid.
  • Bromination : Bromination is achieved using bromine or N-bromosuccinimide (NBS).
  • Attachment of the Chlorophenoxy Group : This is accomplished via nucleophilic aromatic substitution reactions with suitable leaving groups on the furan ring.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of halogens (bromine and chlorine) enhances its reactivity and binding affinity to proteins and enzymes, potentially leading to inhibition or modulation of their activities.

Antimicrobial Activity

Studies have indicated that compounds with furan moieties exhibit significant antimicrobial properties. For instance, similar furan derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that halogen substituents significantly contribute to this activity.

CompoundActivityMIC (µg/mL)
This compoundAntibacterialTBD
Methyl 5-(hydroxymethyl)-2-furan carboxylateAntibacterial against Staphylococcus aureus1.00

Cytotoxicity Studies

Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines. For example, methyl derivatives of furan have shown potential in inhibiting the proliferation of HeLa and HepG2 cell lines.

Case Studies

  • Anticancer Activity : In a study focusing on methyl-substituted furan derivatives, it was found that these compounds could induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.
  • Antimicrobial Studies : A comparative analysis revealed that the introduction of halogen groups in furan derivatives significantly increased their antimicrobial efficacy against resistant bacterial strains.

Properties

IUPAC Name

methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO4/c1-17-13(16)12-5-3-9(19-12)7-18-11-4-2-8(14)6-10(11)15/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAHUWQQBAUTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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